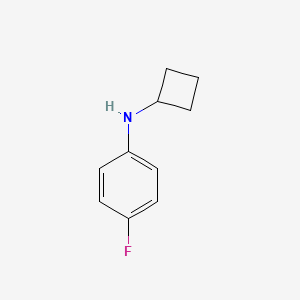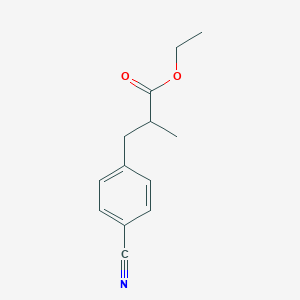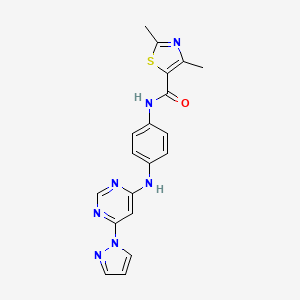
N-cyclobutyl-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-4-fluoroaniline is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 .
Molecular Structure Analysis
The InChI code for N-cyclobutyl-4-fluoroaniline is1S/C10H12FN/c11-8-4-6-10 (7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Bioactivation and Metabolism
Bioactivation of Fluoroanilines 4-fluoroaniline, a relative of N-cyclobutyl-4-fluoroaniline, undergoes bioactivation via cytochrome P-450 dependent monooxygenation. This process primarily leads to the formation of para-hydroxylated derivatives as primary metabolites. Interestingly, fluoroanilines with a fluorine substituent at the para position show increased chances of bioactivation to reactive benzoquinoneimines compared to non-para fluorinated analogues. This pattern holds both in vitro and in vivo, highlighting the unique metabolic pathway fluoroanilines undergo due to their chemical structure Rietjens & Vervoort, 1991.
Analytical Applications in Health
Detection of Pathogens Fluoroaniline derivatives have been used innovatively to detect β-alanyl aminopeptidase activity, a biomarker for Pseudomonas aeruginosa in sputum samples from cystic fibrosis patients. The method involves using a unique enzyme substrate interacting with β-alanyl aminopeptidase to generate a volatile organic compound, 3-fluoroaniline. This method stands out for its rapidity and sensitivity, demonstrating the potential of fluoroaniline derivatives in diagnostic applications Thompson et al., 2020.
Optical Imaging and Drug Delivery
Harnessing Cyanine Reactivity Fluoroaniline derivatives are pivotal in the development of novel chemistries for imaging and drug delivery. The reactivity of the cyanine chromophore, integral to many fluoroaniline derivatives, is harnessed to address limitations in long-wavelength fluorophores, such as undesired thiol reactivity and modest fluorescence quantum yield. This advancement significantly enhances the application of fluoroaniline derivatives in complex imaging and drug delivery contexts Gorka et al., 2018.
Fluorinated Aniline in Radiochemistry
Synthesis of Fluorophenyl Ureas Fluoroaniline derivatives, specifically 4-[18F]fluoroaniline, have been employed in the synthesis of various no carrier added 4-[18F]fluorophenylurea derivatives. These compounds are synthesized through two alternative routes using carbamate-4-nitrophenylesters as intermediates, showcasing the flexibility and potential of fluoroanilines in radiochemistry and pharmaceutical applications Olma et al., 2006.
Inhibitory Activities on Enzymes
Synthesis and Enzyme Inhibition N-benzylidene-4-fluoroaniline has been synthesized and tested for its inhibitory effects on carbonic anhydrase isoenzymes, showing strong inhibitory effects in vitro. These findings suggest potential therapeutic applications for these compounds as enzyme inhibitors Çelik & Babagil, 2019.
Antiviral Activities
Cyclobutyl Nucleoside Analogues Cyclobutyl guanine and adenine nucleoside analogues, sharing structural similarities with N-cyclobutyl-4-fluoroaniline, exhibit significant antiviral activities, particularly against herpesviruses. Their effectiveness in a mouse cytomegalovirus model infection highlights the potential of cyclobutyl-containing compounds in antiviral drug development Bisacchi et al., 1991.
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclobutyl-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNDNQWFYUCMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-4-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2560175.png)
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2560177.png)
![1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone](/img/structure/B2560178.png)
![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)

![(5-Bromofuran-2-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560184.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2560186.png)
![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)
![Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B2560188.png)
![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)


![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2560194.png)